(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Description
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral bicyclic oxazole derivative characterized by a pentane-3,3-diyl bridge linking two 4-(tert-butyl)-4,5-dihydrooxazole moieties. Key properties include:
- Molecular Formula: C₁₉H₃₄N₂O₂
- Molecular Weight: 322.49 g/mol
- Purity: >97.00% (typical commercial specification) .
- Storage: Requires storage at -80°C for long-term stability (6-month shelf life) or -20°C for short-term use (1 month) .
- Applications: Primarily used in asymmetric catalysis and as a ligand in transition-metal complexes due to its stereochemical rigidity .
This compound’s tert-butyl substituents enhance steric bulk, influencing its coordination behavior and enantioselectivity in catalytic reactions. Its optical isomerism is critical for applications in stereoselective synthesis .
Properties
IUPAC Name |
(4R)-4-tert-butyl-2-[3-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-9-19(10-2,15-20-13(11-22-15)17(3,4)5)16-21-14(12-23-16)18(6,7)8/h13-14H,9-12H2,1-8H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNIMNQSGAJASD-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)C(C)(C)C)C2=NC(CO2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@@H](CO1)C(C)(C)C)C2=N[C@@H](CO2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under dehydrating conditions.
Introduction of Tert-Butyl Groups: Tert-butyl groups can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Coupling of Oxazole Units: The final step involves coupling the oxazole units with a pentane-3,3-diyl linker, which can be achieved through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole rings, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole rings or the tert-butyl groups, potentially leading to the formation of dihydrooxazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the tert-butyl groups or the oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used in the design of probes for studying biological processes.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) depends on its specific application. In catalysis, it may act as a chiral ligand, coordinating to metal centers and influencing the stereochemistry of the reaction. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation: tert-butyl vs. Phenyl/Benzyl Groups
(a) (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Molecular Formula : C₂₃H₂₆N₂O₂
- Molecular Weight : 362.46 g/mol
- State : Colorless oil .
- Key Differences :
- Phenyl substituents reduce steric bulk compared to tert-butyl, lowering enantioselectivity in catalytic reactions .
- Higher solubility in polar solvents (e.g., ethyl acetate) due to aromatic π-system interactions .
- Applications: Widely used in Ni(II)-catalyzed asymmetric alkenylations of ketimines, achieving 67% yield under optimized conditions .
(b) (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Bridge Variation: Pentane vs. Ethane/Propane/Cycloheptane
(a) (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- Molecular Formula : C₁₆H₂₈N₂O₂
- Molecular Weight : 280.41 g/mol
- Key Differences :
(b) (3aR,3a'R,8aS,8a'S)-2,2'-(Propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
- Molecular Formula : C₂₅H₂₄N₂O₂
- Molecular Weight : 384.47 g/mol
- Key Differences :
(c) (4R,4′R,5S,5′S)-2,2′-(Cycloheptane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Molecular Formula : C₃₇H₃₆N₂O₂
- Molecular Weight : 540.69 g/mol
- Key Differences :
- Cycloheptane bridge introduces conformational flexibility while maintaining chirality, useful in dynamic kinetic resolutions .
Biological Activity
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), identified by CAS number 2828433-46-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 322.49 g/mol
- Structure : The compound features a bis(oxazole) structure which is significant for its biological interactions.
Synthesis and Structure-Activity Relationship (SAR)
The compound's synthesis often involves multi-step procedures that yield high purity and stability. The oxazoline moiety is critical for its activity as it can interact with various biological targets.
Table 1: Summary of Synthetic Routes
| Method | Yield (%) | Notable Features |
|---|---|---|
| Method A | 64% | Efficient route from inexpensive precursors |
| Method B | TBD | High scalability and purity achieved |
The structure-activity relationship studies indicate that modifications in the tert-butyl groups significantly influence the compound's potency against various biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its efficacy against several cancer cell lines, including melanoma and colon cancer cells.
Case Study: Antiproliferative Activity
In a study evaluating antiproliferative effects:
- Cell Lines Tested : SKM28 (acute myeloid leukemia), A375 (melanoma), SW480 (colon cancer).
- IC Values :
- SKM28: 20.7 μM
- A375: 15.0 μM
- SW480: 18.5 μM
These results suggest that the compound exhibits selective toxicity towards cancerous cells while showing minimal effects on normal cells.
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. The oxazoline structure allows for effective binding to target proteins involved in these pathways.
Table 2: Mechanistic Insights
| Target Pathway | Effect | Reference |
|---|---|---|
| RHOJ/CDC42 | Inhibition of cell migration and proliferation | |
| PI3K-Akt | Modulation leading to apoptosis in cancer cells |
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has a favorable safety profile in animal models. No significant adverse effects were noted at therapeutic doses.
Table 3: Toxicity Data
| Model Organism | Dosage (mg/kg) | Observations |
|---|---|---|
| Mice | 50 | No toxicity observed |
| Rats | 100 | Mild transient effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
